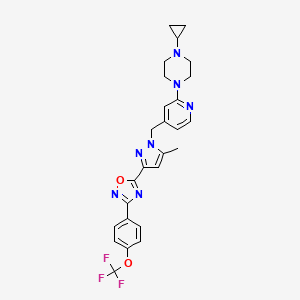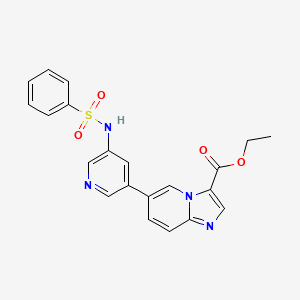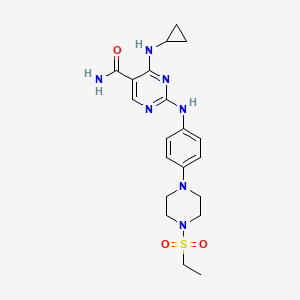
PF-06447475
Vue d'ensemble
Description
PF-06447475 est un inhibiteur puissant et sélectif de la leucine-rich repeat kinase 2 (LRRK2), une protéine kinase impliquée dans plusieurs maladies neurodégénératives, y compris la maladie de Parkinson. Ce composé a montré des promesses dans des études précliniques pour sa capacité à protéger les neurones dopaminergiques des dommages induits par le stress oxydatif, offrant ainsi potentiellement des avantages thérapeutiques pour les conditions caractérisées par la dégénérescence neuronale .
Applications De Recherche Scientifique
PF-06447475 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: Employed in research to understand the role of LRRK2 in cellular signaling and neurodegeneration.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting kinase-related pathways
Mécanisme D'action
Target of Action
PF-06447475 primarily targets the leucine-rich repeat kinase 2 (LRRK2) enzyme. LRRK2 is a large protein involved in various cellular processes, including neuronal function and survival. In Parkinson’s disease (PD), LRRK2 mutations are associated with increased kinase activity, leading to oxidative stress and neurodegeneration .
Mode of Action
This compound inhibits LRRK2 kinase activity. By binding to the active site of LRRK2, it prevents the phosphorylation of downstream substrates. This inhibition modulates cellular signaling pathways, ultimately impacting neuronal health and survival .
Biochemical Pathways
The affected pathways include those related to oxidative stress, mitochondrial function, and inflammation. LRRK2 inhibition by this compound reduces oxidative damage and preserves neuronal integrity. Additionally, it may influence immune responses and microglial activation .
Pharmacokinetics
- this compound is brain penetrant, allowing it to reach the central nervous system. It selectively targets LRRK2, minimizing off-target effects. The compound undergoes hepatic metabolism. Elimination occurs primarily through the liver and kidneys. High brain penetration enhances its therapeutic potential .
Result of Action
This compound’s action leads to:
Action Environment
Environmental factors, such as redox balance, influence this compound’s efficacy. Chronic exposure to oxidative stress (e.g., paraquat) exacerbates neurodegeneration, while LRRK2 inhibition mitigates these effects .
Analyse Biochimique
Biochemical Properties
PF-06447475 interacts with the LRRK2 enzyme, a protein kinase that plays a crucial role in cellular processes such as autophagy and vesicle trafficking . The compound inhibits LRRK2 enzyme activity, thereby modulating these biochemical reactions . The inhibition of LRRK2 by this compound is selective and potent, with IC50 values of 3 nM for the enzyme and 25 nM in whole cell assays .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In nerve-like differentiated cells (NLCs), this compound has been observed to preserve nucleus morphology and mitochondrial membrane potential, indicating a protective effect on cell function . Furthermore, the compound has been found to reduce reactive oxygen species (ROS) and reverse apoptosis signaling and oxidative stress markers .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of LRRK2 kinase activity. This inhibition not only blocks the phosphorylation of LRRK2 at serine 935, a key regulatory site, but also abolishes ROS, thereby mitigating oxidative stress . This suggests that this compound exerts its effects at the molecular level through binding interactions with the LRRK2 enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, in studies involving chronic exposure to paraquat, a redox cycling compound, this compound was found to prolong lifespan, increase locomotor activity, maintain dopaminergic neuronal integrity, and reduce lipid peroxidation in Drosophila melanogaster flies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in mice with spinal cord trauma, this compound administered at higher doses (5 and 10 mg/kg) showed great abilities to reduce the degree of spinal cord tissue injury, glycogen accumulation, and demyelination of neurons associated with trauma .
Transport and Distribution
Given its ability to inhibit LRRK2, it is likely that the compound interacts with cellular transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its interaction with LRRK2, a protein kinase that is widely distributed in various cellular compartments, it is plausible that this compound may also be found in these locations .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PF-06447475, connu chimiquement sous le nom de 3-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-benzonitrile, est synthétisé par un processus en plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour assurer un rendement élevé et une pureté .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. Le composé est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité pour une utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions
PF-06447475 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe nitrile, formant potentiellement des amines ou d'autres produits réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties morpholine et benzonitrile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des amines ou d'autres formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et ses effets sur les processus cellulaires.
Biologie : Employé dans la recherche pour comprendre le rôle de la LRRK2 dans la signalisation cellulaire et la neurodégénérescence.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives comme la maladie de Parkinson.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies liées aux kinases
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité kinase de la LRRK2. Cette inhibition réduit la phosphorylation des cibles en aval, modulant ainsi les voies de signalisation cellulaire impliquées dans le stress oxydatif et la survie neuronale. La capacité du composé à protéger les neurones dopaminergiques des dommages oxydatifs est particulièrement pertinente dans le contexte des maladies neurodégénératives .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK2578215A : Un autre inhibiteur de la LRRK2 avec des propriétés d'inhibition des kinases similaires.
MLi-2 : Un inhibiteur puissant et sélectif de la LRRK2 avec une pénétration cérébrale élevée.
HG-10-102-01 : Un inhibiteur sélectif de la LRRK2 utilisé dans des études précliniques
Unicité
PF-06447475 est unique par sa haute sélectivité et sa puissance pour l'inhibition de la LRRK2. Sa capacité à traverser la barrière hémato-encéphalique et à protéger les neurones des dommages induits par le stress oxydatif en fait un candidat prometteur pour le développement thérapeutique dans les maladies neurodégénératives .
Propriétés
IUPAC Name |
3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWDJBVZQBRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-33-1 | |
| Record name | 1527473-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)
![2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone](/img/structure/B612021.png)





![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)




